Cas no 895645-50-8 (N-(3-chlorophenyl)-2-6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide)

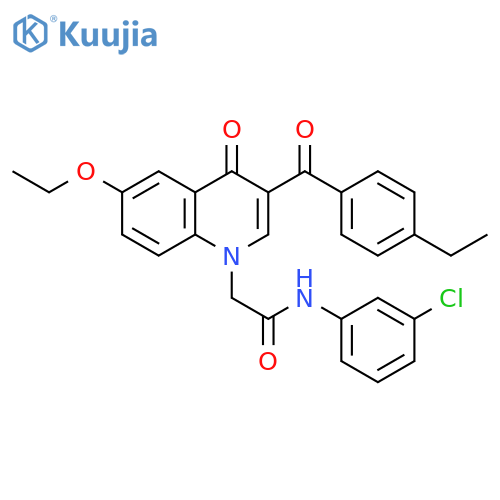

895645-50-8 structure

商品名:N-(3-chlorophenyl)-2-6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide

N-(3-chlorophenyl)-2-6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide 化学的及び物理的性質

名前と識別子

-

- N-(3-chlorophenyl)-2-6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide

- N-(3-chlorophenyl)-2-(6-ethoxy-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide

- NCGC00111201-01

- F1609-0318

- N-(3-chlorophenyl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

- CHEMBL1433917

- C647-1039

- N-(3-chlorophenyl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]acetamide

- HMS1832A07

- 895645-50-8

- AKOS001819749

- 1(4H)-Quinolineacetamide, N-(3-chlorophenyl)-6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-

-

- インチ: 1S/C28H25ClN2O4/c1-3-18-8-10-19(11-9-18)27(33)24-16-31(17-26(32)30-21-7-5-6-20(29)14-21)25-13-12-22(35-4-2)15-23(25)28(24)34/h5-16H,3-4,17H2,1-2H3,(H,30,32)

- InChIKey: DSGTWUQZWYKJAJ-UHFFFAOYSA-N

- ほほえんだ: N1(CC(NC2=CC=CC(Cl)=C2)=O)C2=C(C=C(OCC)C=C2)C(=O)C(C(=O)C2=CC=C(CC)C=C2)=C1

計算された属性

- せいみつぶんしりょう: 488.1502850g/mol

- どういたいしつりょう: 488.1502850g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 35

- 回転可能化学結合数: 8

- 複雑さ: 807

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.9

- トポロジー分子極性表面積: 75.7Ų

じっけんとくせい

- 密度みつど: 1.300±0.06 g/cm3(Predicted)

- ふってん: 702.8±60.0 °C(Predicted)

- 酸性度係数(pKa): 13.04±0.70(Predicted)

N-(3-chlorophenyl)-2-6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1609-0318-5mg |

N-(3-chlorophenyl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide |

895645-50-8 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1609-0318-15mg |

N-(3-chlorophenyl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide |

895645-50-8 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F1609-0318-20μmol |

N-(3-chlorophenyl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide |

895645-50-8 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1609-0318-1mg |

N-(3-chlorophenyl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide |

895645-50-8 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F1609-0318-4mg |

N-(3-chlorophenyl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide |

895645-50-8 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| A2B Chem LLC | BA69882-25mg |

N-(3-chlorophenyl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide |

895645-50-8 | 25mg |

$360.00 | 2024-04-19 | ||

| Life Chemicals | F1609-0318-25mg |

N-(3-chlorophenyl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide |

895645-50-8 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F1609-0318-20mg |

N-(3-chlorophenyl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide |

895645-50-8 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F1609-0318-2mg |

N-(3-chlorophenyl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide |

895645-50-8 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| A2B Chem LLC | BA69882-10mg |

N-(3-chlorophenyl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide |

895645-50-8 | 10mg |

$291.00 | 2024-04-19 |

N-(3-chlorophenyl)-2-6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide 関連文献

-

Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

-

3. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

895645-50-8 (N-(3-chlorophenyl)-2-6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide) 関連製品

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Kolod Food Ingredients Co.,ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量